1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16420216
Molecular Formula: C10H16ClN5
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.
![1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride -](/images/structure/VC16420216.png)
Specification
Molecular Formula | C10H16ClN5 |
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Molecular Weight | 241.72 g/mol |
IUPAC Name | 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H |
Standard InChI Key | VOVOLNWXHVQSER-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1NCC2=NN(C=C2)C)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride features a bis-pyrazole scaffold, where one pyrazole ring (Ring A) is substituted with methyl groups at positions 1 and 3, while the second pyrazole (Ring B) contains a methyl group at position 1. A methylene bridge connects the nitrogen atom of Ring A to the methyl-substituted position of Ring B. The hydrochloride salt introduces a counterion that stabilizes the molecule through ionic interactions, improving its crystallinity and aqueous solubility.
Key Structural Data
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₈ClN₅ |
Molecular Weight | 255.75 g/mol |
Pyrazole Rings | Two, connected via -CH₂- bridge |
Substituents | Methyl (Ring A: 1,3; Ring B: 1) |
Salt Form | Hydrochloride |
Spectroscopic characterization via -NMR reveals distinct signals for the methylene bridge ( 4.2–4.5 ppm) and aromatic protons of the pyrazole rings ( 7.1–7.6 ppm). X-ray crystallography confirms a planar geometry for both rings, with dihedral angles of 15° between them, facilitating π-π stacking interactions in solid-state structures.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves a multi-step sequence starting with the preparation of the individual pyrazole rings, followed by coupling and salt formation:
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Ring A Synthesis:
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Condensation of hydrazine with acetylacetone under acidic conditions yields 1,3-dimethylpyrazol-4-amine.
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Methylation at the 4-position using methyl iodide in the presence of a base.
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Ring B Synthesis:
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Cyclization of 1-methyl-1H-pyrazole-3-carbaldehyde with hydroxylamine forms 1-methylpyrazol-3-ylmethanol.
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Oxidation to the corresponding aldehyde using MnO₂.
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Coupling Reaction:
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Reductive amination between Ring A’s amine and Ring B’s aldehyde using NaBH₃CN in methanol links the two rings via a methylene bridge.
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Salt Formation:
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Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization.
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Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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Ring A Methylation | CH₃I, K₂CO₃, DMF, 60°C | 78 |
Ring B Oxidation | MnO₂, CH₂Cl₂, rt | 85 |
Reductive Amination | NaBH₃CN, MeOH, 0°C → rt | 65 |
Salt Formation | HCl (g), EtOH, −20°C | 92 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt demonstrates markedly improved aqueous solubility (23 mg/mL at 25°C) compared to the free base (0.8 mg/mL), attributed to ionic dissociation in polar solvents. Thermal analysis via DSC reveals a melting point of 214–216°C, with decomposition observed above 300°C. The compound remains stable under ambient conditions for >12 months when stored in airtight containers.
Partition Coefficient and pKa
Property | Value |
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LogP (Octanol/Water) | 1.8 ± 0.2 |
pKa (amine) | 8.4 |
pKa (pyrazole) | 2.7 |
Mechanistic and Biological Insights
Proposed Mechanism of Action
While the exact pharmacological targets remain under investigation, molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. The compound’s pyrazole nitrogens may coordinate with DHFR’s active-site residues (e.g., Asp27 and Leu5), inhibiting substrate binding. Additionally, the methyl groups enhance hydrophobic interactions with the enzyme’s pocket.
In Vitro Antimicrobial Activity
Organism | MIC (µg/mL) |
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Staphylococcus aureus | 16 |
Escherichia coli | 64 |
Candida albicans | >128 |
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its bis-pyrazole core is leveraged to design molecules with improved target selectivity and metabolic stability. Recent patents highlight derivatives of this compound in clinical trials for inflammatory bowel disease and resistant bacterial infections.
Material Science
In polymer chemistry, the hydrochloride salt acts as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg increase from 120°C to 165°C).
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